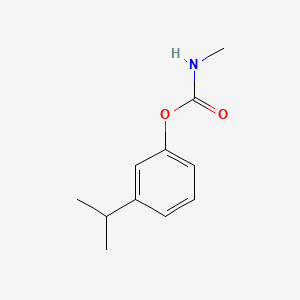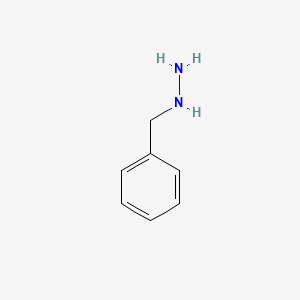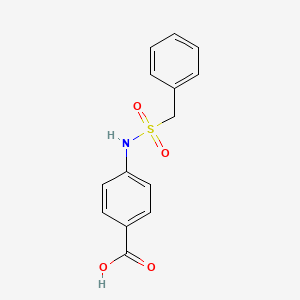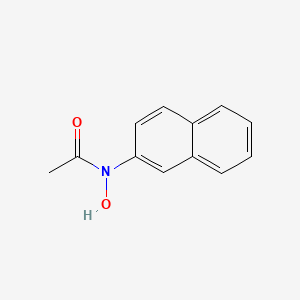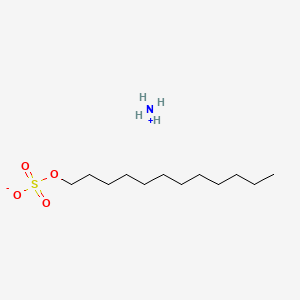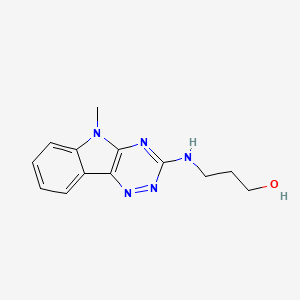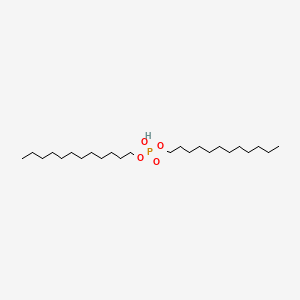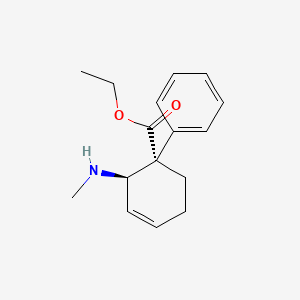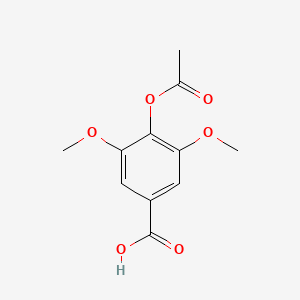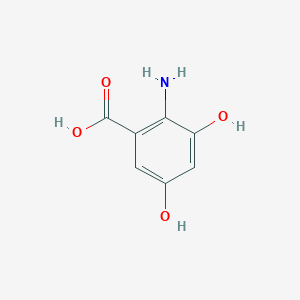
3,5-Dihydroxyanthranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dihydroxyanthranilic acid is a dihydroxybenzoic acid that is 3,5-dihydroxybenzoic acid substituted by an amino group at position 2. It is a dihydroxybenzoic acid and a substituted aniline. It derives from an anthranilic acid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Studies
3,5-Dihydroxyanthranilic acid has been studied in the context of biosynthesis. It was investigated for its potential role as an intermediary in the biosynthesis of nicotinic acid. However, studies have shown that it is not converted to quinolinic acid or nicotinic acid by liver preparations, nor is it utilized by certain bacteria for growth, indicating that it may not be a key intermediate in this biosynthetic pathway (Henderson et al., 1951).
Structural and Spectroscopic Characterization
A comparative experimental and quantum chemical study on the structures of 3,5-dibromoanthranilic acid, a related compound, was conducted. This study used experimental techniques and quantum chemical calculations to characterize the vibrational spectra and molecular structures of the compound, providing insights into its physical and chemical properties (Karabacak & Cinar, 2012).
Environmental Applications
3-Hydroxyanthranilic acid, a metabolite related to this compound, has been used as a redox mediator in Fenton oxidative processes for dye decolorization. This application highlights its potential utility in environmental remediation technologies (Santana et al., 2019).
Antioxidant and Pro-oxidant Behavior
The dual antioxidant and pro-oxidant behavior of 3-hydroxyanthranilic acid, another related metabolite, was explored using density functional theory. This compound exhibits antioxidant properties by scavenging free radicals but can also exhibit pro-oxidant behavior in the presence of metal ions, illustrating its complex chemical behavior (Pérez-González et al., 2017).
Presence in Biological Tissues
Research has identified the presence of 3-hydroxyanthranilic acid in various rat tissues and explored its production from anthranilic acid in the brain. This study provides valuable insights into its metabolic pathways and potential physiological roles (Baran & Schwarcz, 1990).
Biochemical Analysis Techniques
Methods have been developed for the biochemical analysis of 3-hydroxyanthranilic acid, which is important for understanding its role in various biological processes (Schievelbein & Löschenkohl, 1974).
Redox Chemistry and Iron Chelation
Studies on anthranilic acid and 3-hydroxyanthranilic acid have provided insights into their redox chemistry and interactions with iron ions, which is crucial for understanding their potential role in neurological diseases (Chobot et al., 2015).
Eigenschaften
CAS-Nummer |
32484-69-8 |
|---|---|
Molekularformel |
C7H7NO4 |
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
2-amino-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,8H2,(H,11,12) |
InChI-Schlüssel |
FNJVIEZDTMREOQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



